

Spectroscopic Profile of 4-(2,2-Dimethoxyethyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 4-(2,2-Dimethoxyethyl)morpholine

CAS No.: 22633-57-4

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This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of **4-(2,2-dimethoxyethyl)morpholine**. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The insights herein are built upon established spectroscopic principles and data from closely related morpholine analogues, offering a robust predictive framework for the characterization of this molecule.

Introduction

4-(2,2-Dimethoxyethyl)morpholine is a substituted morpholine derivative. The morpholine scaffold is a common feature in many biologically active compounds and pharmaceuticals, making the detailed structural elucidation of its derivatives crucial for research and development.^{[1][2]} Spectroscopic analysis is the cornerstone of such characterization, providing a fingerprint of the molecule's structure and connectivity. This guide will delve into the expected spectral data, the underlying principles of interpretation, and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **4-(2,2-dimethoxyethyl)morpholine**, both ^1H and ^{13}C NMR will provide critical information about its molecular framework.

^1H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ^1H NMR Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.50	t, J = 5.5 Hz	1H	H-1'
~3.68	t, J = 4.5 Hz	4H	H-3, H-5
~3.30	s	6H	-OCH ₃
~2.65	d, J = 5.5 Hz	2H	H-2'
~2.45	t, J = 4.5 Hz	4H	H-2, H-6

Interpretation and Rationale:

The morpholine ring typically exhibits a distinct pattern in the ^1H NMR spectrum. The protons on the carbons adjacent to the oxygen (H-3 and H-5) are expected to be the most deshielded of the ring protons, appearing at a lower field (~3.68 ppm) due to the electronegativity of the oxygen atom.^[3] The protons adjacent to the nitrogen (H-2 and H-6) will appear at a slightly higher field (~2.45 ppm). Both sets of morpholine protons are expected to appear as triplets due to coupling with their vicinal protons.

The 2,2-dimethoxyethyl side chain introduces several key signals. The single proton on the carbon bearing the two methoxy groups (the acetal proton, H-1') is expected to be a triplet around 4.50 ppm, deshielded by the two adjacent oxygen atoms. The two protons on the carbon adjacent to the morpholine nitrogen (H-2') will likely appear as a doublet around 2.65

ppm, coupled to the acetal proton. The six protons of the two equivalent methoxy groups will give rise to a sharp singlet at approximately 3.30 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of chemically distinct carbon environments.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~102.5	C-1'
~67.0	C-3, C-5
~61.0	C-2'
~54.0	-OCH ₃
~53.5	C-2, C-6

Interpretation and Rationale:

The carbon of the acetal group (C-1') is expected to be the most downfield signal in the aliphatic region (~102.5 ppm) due to the direct attachment of two oxygen atoms. The carbons of the morpholine ring adjacent to the oxygen (C-3 and C-5) will resonate around 67.0 ppm, a characteristic chemical shift for such carbons in a morpholine ring.[3] The carbons adjacent to the nitrogen (C-2 and C-6) will be found at a slightly higher field, around 53.5 ppm. The carbon of the methylene group in the side chain (C-2') is anticipated around 61.0 ppm, and the carbons of the two equivalent methoxy groups will appear at approximately 54.0 ppm.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis



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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

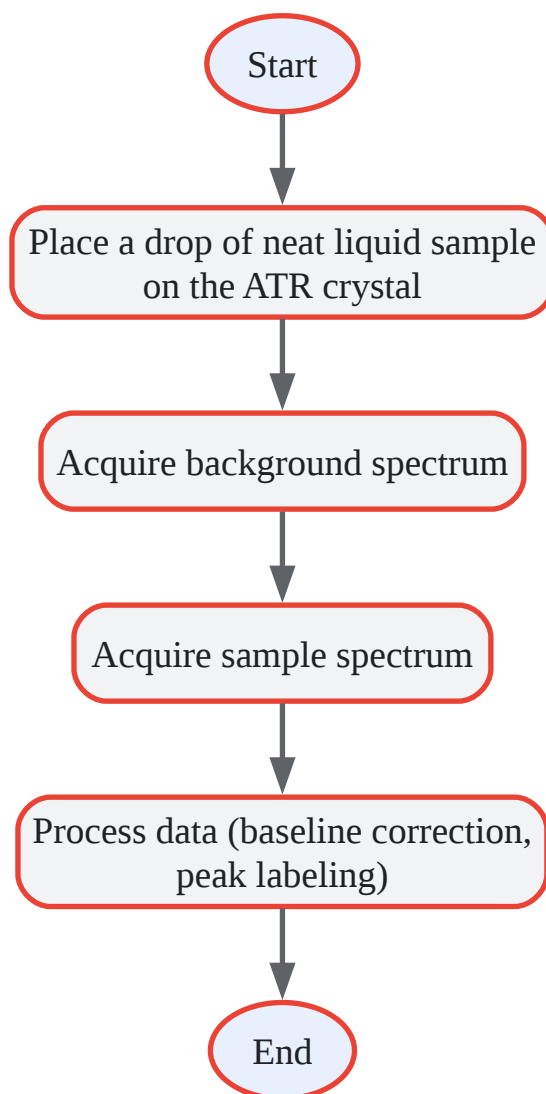
Expected IR Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2800	Strong	C-H stretching (aliphatic)
1115-1090	Strong	C-O-C stretching (ether and acetal)
1140-1120	Strong	C-N stretching (aliphatic amine)

Interpretation and Rationale:

The IR spectrum of **4-(2,2-dimethoxyethyl)morpholine** is expected to be dominated by strong C-H stretching vibrations in the 2950-2800 cm⁻¹ region, characteristic of the methylene and methoxy groups. A prominent and strong absorption band between 1115-1090 cm⁻¹ is anticipated, corresponding to the C-O-C stretching of the morpholine ether linkage and the acetal group. The C-N stretching of the tertiary amine in the morpholine ring is expected to appear as a strong band in the 1140-1120 cm⁻¹ region. The absence of significant peaks in the O-H (~3200-3600 cm⁻¹) and C=O (~1650-1750 cm⁻¹) regions would confirm the purity of the compound and the absence of hydrolyzed or oxidized byproducts.

Experimental Protocol: IR Data Acquisition



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Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data (Predicted)

m/z	Relative Intensity	Assignment
175	Moderate	[M] ⁺ (Molecular Ion)
144	Moderate	[M - OCH ₃] ⁺
100	High	[M - CH(OCH ₃) ₂] ⁺
75	High	[CH(OCH ₃) ₂] ⁺
57	Moderate	[C ₄ H ₉] ⁺ fragment from morpholine ring

Interpretation and Rationale:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for **4-(2,2-dimethoxyethyl)morpholine** would be observed at m/z 175. A common fragmentation pathway would be the loss of a methoxy radical (-OCH₃) to give a fragment at m/z 144. The most significant fragmentation is expected to be the cleavage of the C-C bond between the morpholine ring and the side chain, leading to a stable morpholinomethyl cation at m/z 100, which would likely be the base peak. The complementary fragment, the dimethoxymethyl cation, would be observed at m/z 75. Further fragmentation of the morpholine ring could lead to smaller fragments, such as the one at m/z 57.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data presented in this guide provide a comprehensive spectroscopic profile for **4-(2,2-dimethoxyethyl)morpholine**. This information, grounded in fundamental principles and data from analogous structures, serves as a valuable resource for the identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy.

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